![molecular formula C19H18FN3O5 B3570868 methyl 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-nitrobenzoate](/img/structure/B3570868.png)
methyl 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-nitrobenzoate
Descripción general
Descripción
Methyl 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-nitrobenzoate is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a nitrobenzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-nitrobenzoate typically involves multiple steps. The nitrobenzoate ester can be formed via esterification reactions involving nitrobenzoic acid and methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis .
Major Products Formed
The major products formed from these reactions include amines, carboxylic acids, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Methyl 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and fluorophenyl group play crucial roles in binding to these targets, potentially modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperazine derivatives, such as:
- 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one
- 1-(4-fluorophenyl)piperazine .
Uniqueness
Methyl 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrobenzoate ester and fluorophenyl-piperazine moiety make it a valuable compound for various research applications .
Propiedades
IUPAC Name |
methyl 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O5/c1-28-19(25)14-10-13(11-17(12-14)23(26)27)18(24)22-8-6-21(7-9-22)16-4-2-15(20)3-5-16/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEUSMBSPSIOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


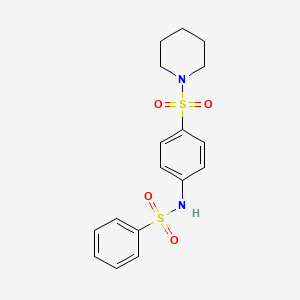
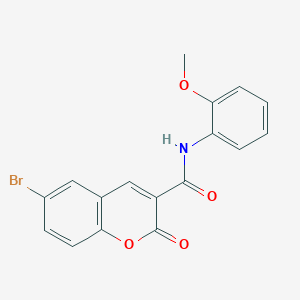
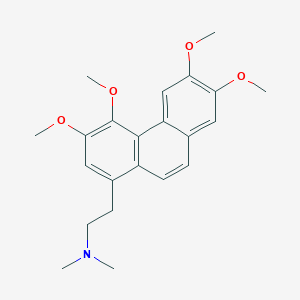
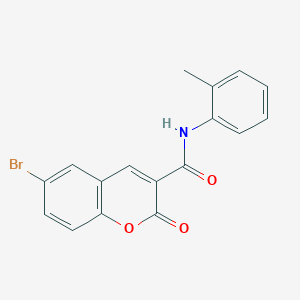
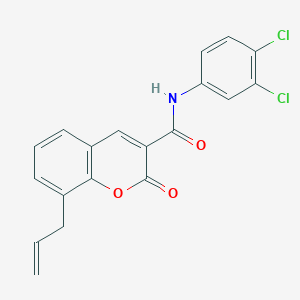
![N-(5-methyl-1,2-oxazol-3-yl)-4-{[4-(pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B3570824.png)
![[2-(4-Nitrophenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate](/img/structure/B3570826.png)
![N-(4,6-dimethylpyrimidin-2-yl)-4-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide](/img/structure/B3570833.png)

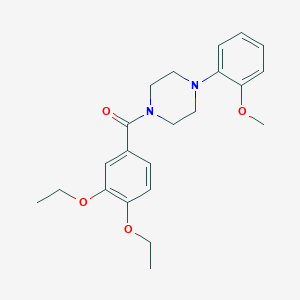
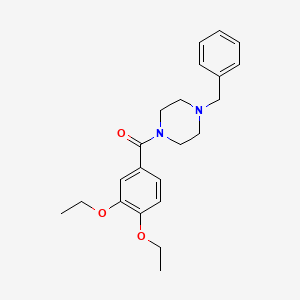
![1-(4-Chlorophenyl)-3-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3570871.png)
![1-(3-chlorophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3570877.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-phenylacetamide](/img/structure/B3570878.png)
